- [Bis(aryl)methylene]-1-piperidinyl)alkyl pyrimidinones, European Patent Organization, , ,
Cas no 93076-89-2 (R 59-022)

R 59-022 structure
Nome del prodotto:R 59-022
R 59-022 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethy...
- 6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- DIACYLGLYCEROL KINASE INHIBITOR I
- R 59-022
- R-59-022
- R-59-022 (Diacylglycerol Kinase Inhibitor I)
- 6-[2-[4-[(4-Fluorophenyl)phenylMethylene]-1-piperidinyl]ethyl]-7-Methyl-5H-thiazolo[3,2-a]pyriMidin-5-one
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
- R59022
- Diacylglycerol Kinase Inhibitor I solid
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (ACI)
- DKGI-I
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidin-yl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
- NCGC00015357-06
- R 59022?
- Diacylglycerol Kinase Inhibitor I, solid
- SR-01000075608
- Tocris-2194
- Lopac-D-5919
- NCGC00015357-03
- SR-01000075608-3
- BDBM50529938
- HY-107613
- BRD-K54665485-001-07-9
- MS-28422
- HMS3677K21
- DA-77309
- NCGC00015357-01
- CS-0028966
- MFCD00055114
- SCHEMBL316891
- R-59022
- AKOS024456981
- NCGC00015357-02
- SMR000058437
- HMS3268B04
- G12127
- R-59 022
- 5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-(2-(4-((4-fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-
- R 59022
- CHEBI:92958
- Q27164693
- REGID_for_CID_3012
- Diacylglycerol Kinase Inhibitor I - CAS 93076-89-2
- 6-(2-(4-((4-Fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidine-5-one
- MFVJXLPANKSLLD-UHFFFAOYSA-N
- SR-01000075608-1
- Lopac0_000401
- MLS-0090818.0001
- CCG-204494
- 6-(2-{4-[(4-fluorophenyl)(phenyl)methylidene]piperidin-1-yl}ethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- HMS3413K21
- CHEMBL259388
- MLS000028485
- DTXSID20239254
- SDCCGSBI-0050387.P002
- HMS3674M17
- EX-A7639
- UNII-PF550QIT3I
- NCGC00021479-02
- BRD-K54665485-001-01-2
- 6-(2-(4-((4-Fluorophenyl)(phenyl)methylene)piperidin-1-yl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- 93076-89-2
- D 5919
- PF550QIT3I
- DKGI-I; Diacylglycerol kinase inhibitor I
- LP00107
- NCGC00015357-05
- 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5hthiazolo[3,2-a]pyrimidin-5-one
- NCGC00015357-04
- HSCI1_000342
- HMS2234P12
-
- MDL: MFCD00055114
- Inchi: 1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
- Chiave InChI: MFVJXLPANKSLLD-UHFFFAOYSA-N
- Sorrisi: O=C1N2C(SC=C2)=NC(C)=C1CCN1CC/C(=C(\C2C=CC(F)=CC=2)/C2C=CC=CC=2)/CC1
Proprietà calcolate
- Massa esatta: 459.17800
- Massa monoisotopica: 459.178061
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 5
- Complessità: 868
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 61.2
Proprietà sperimentali
- Colore/forma: Solido giallo chiaro
- Densità: 1.26
- Punto di ebollizione: 619.8°Cat760mmHg
- Punto di infiammabilità: 328.6°C
- Indice di rifrazione: 1.654
- Solubilità: 0.1 M HCl: slightly soluble
- PSA: 65.85000
- LogP: 5.28180
- Solubilità: Leggermente solubile in HCl 0,1 M
R 59-022 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S23-S24/25
- Condizioni di conservazione:−20°C
R 59-022 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23017-50mg |
R 59022 |
93076-89-2 | >98% | 50mg |
$550.0 | 2023-09-15 | |
ChemScence | CS-0028966-10mg |
R 59-022 |
93076-89-2 | ≥99.0% | 10mg |
$550.0 | 2022-04-26 | |
ChemScence | CS-0028966-5mg |
R 59-022 |
93076-89-2 | ≥99.0% | 5mg |
$350.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01329-5mg |
R 59-022 |
93076-89-2 | 99% | 5mg |
¥6728.0 | 2024-07-19 | |
MedChemExpress | HY-107613-10mM*1mLinDMSO |
R 59-022 |
93076-89-2 | 99.82% | 10mM*1mLinDMSO |
¥3134 | 2023-07-26 | |
MedChemExpress | HY-107613-10mg |
R 59-022 |
93076-89-2 | 99.82% | 10mg |
¥4900 | 2024-07-20 | |
A2B Chem LLC | AH82360-10mg |
6-(2-(4-((4-Fluorophenyl)(phenyl)methylene)piperidin-1-yl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
93076-89-2 | ≥98% | 10mg |
$142.00 | 2024-07-18 | |
TRC | R020000-1g |
R-59-022 (Diacylglycerol Kinase Inhibitor I) |
93076-89-2 | 1g |
$ 9200.00 | 2023-09-06 | ||
MedChemExpress | HY-107613-10mM*1 mL in DMSO |
R 59-022 |
93076-89-2 | 99.82% | 10mM*1 mL in DMSO |
¥3134 | 2024-07-20 | |
Ambeed | A595419-5mg |
6-(2-(4-((4-Fluorophenyl)(phenyl)methylene)piperidin-1-yl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
93076-89-2 | 99% | 5mg |
$138.0 | 2025-02-27 |
R 59-022 Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- A preparation of insecticidal piperidine and pyridine derivatives, World Intellectual Property Organization, , ,
R 59-022 Preparation Products
R 59-022 Letteratura correlata
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
93076-89-2 (R 59-022) Prodotti correlati
- 87051-43-2(Ritanserin)
- 401892-84-0(4-(Pentafluorothio)benzaldehyde)
- 1807074-75-4(2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 55710-17-3(2-butoxybenzenethiol)
- 1289388-69-7([1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride)
- 54647-09-5(1-(4-(trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione)
- 2770499-36-8((9H-fluoren-9-yl)methyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate)
- 2034223-48-6(N-1-(5-fluoropyridine-3-carbonyl)azetidin-3-ylpyrimidin-2-amine)
- 2639409-85-9(Tert-butyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate)
- 1801708-76-8((4,4-difluoropyrrolidin-2-yl)methanol hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93076-89-2)R 59-022

Purezza:99%/99%
Quantità:5mg/10mg
Prezzo ($):279.0/441.0